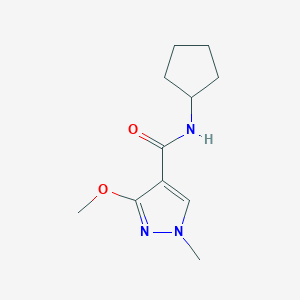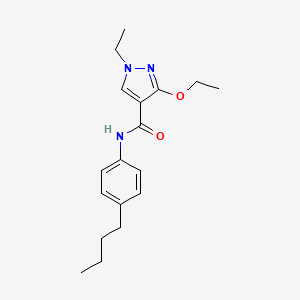
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine (FMMP) is an important synthetic compound that is used in a variety of scientific research applications. FMMP is a substituted piperazine derivative that is a key intermediate in the synthesis of several pharmaceuticals, including the anti-depressant fluoxetine and the anti-convulsant gabapentin. It is also used in the synthesis of various other compounds, such as the anti-bacterial agent ciprofloxacin and the anti-fungal agent miconazole. FMMP has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.
科学研究应用
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as the anti-depressant fluoxetine and the anti-convulsant gabapentin. It is also used in the synthesis of various other compounds, such as the anti-bacterial agent ciprofloxacin and the anti-fungal agent miconazole. 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has also been studied as a potential therapeutic agent for the treatment of depression and anxiety.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is not fully understood. It is believed to act as an inhibitor of serotonin reuptake and as an agonist of the 5-HT1A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, though this has not been conclusively demonstrated.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antidepressant-like effects and to reduce anxiety-like behavior. It has also been found to reduce the firing rate of neurons in the hippocampus, a region of the brain involved in learning and memory. In addition, it has been found to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
The use of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also relatively stable and has a low toxicity profile. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for research on 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine. One potential direction is to further study its mechanism of action and its effects on the brain. This could include further studies of its effects on serotonin reuptake, its effects on the 5-HT1A receptor, and its effects on the dopamine D2 receptor. Another potential direction is to study its effects on other neurotransmitters, such as GABA and glutamate. Additionally, further studies could be done to explore its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Finally, further studies could be done to explore its potential use in the synthesis of other compounds, such as the anti-bacterial agent ciprofloxacin and the anti-fungal agent miconazole.
合成方法
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is synthesized using a two-step process. The first step involves the reaction of 4-fluorobenzonitrile with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride. The second step involves the deprotonation of the hydrochloride with a base, such as sodium hydroxide, to yield the free base of 1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine.
属性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-19-11-14(15(18-19)23-2)16(22)21-9-7-20(8-10-21)13-5-3-12(17)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJYYAKMRLWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-2-sulfonamide](/img/structure/B6500876.png)
![1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B6500887.png)
![N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide](/img/structure/B6500897.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6500913.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6500925.png)
![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide](/img/structure/B6500936.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
